molecular formula C22H22O3S B056289 Thiahexatroxane CAS No. 124325-92-4

Thiahexatroxane

Katalognummer B056289
CAS-Nummer: 124325-92-4
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: OPCMJIHVMJVUIF-UNMCSNQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiahexatroxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and six-membered carbon rings. Thiahexatroxane is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.

Wirkmechanismus

The mechanism of action of Thiahexatroxane is still under investigation. However, it is believed that Thiahexatroxane acts as a chelating agent for heavy metals by forming stable complexes with them. Thiahexatroxane may also inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Thiahexatroxane has been shown to have several biochemical and physiological effects. It has been shown to be a potent chelating agent for heavy metals, and it has been shown to inhibit the growth of cancer cells. Additionally, Thiahexatroxane has been shown to have potential antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

Thiahexatroxane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Thiahexatroxane can also be easily modified to produce derivatives with different properties. However, Thiahexatroxane has several limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, Thiahexatroxane may have potential toxicity concerns, and further studies are needed to determine its safety.

Zukünftige Richtungen

There are several future directions for the study of Thiahexatroxane. One direction is to investigate its potential use as a chelating agent for heavy metals in environmental applications. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of Thiahexatroxane. Finally, Thiahexatroxane can be modified to produce derivatives with different properties, and further studies are needed to investigate the potential applications of these derivatives.

Synthesemethoden

The synthesis of Thiahexatroxane is a complex process that involves several steps. The first step involves the reaction of 1,2-dichloroethane with thiourea to form 1,2-bis(thiourea)ethane. This intermediate product is then reacted with 1,3-dibromopropane to form 1,2-bis(thiourea)propane. The final step involves the reaction of 1,2-bis(thiourea)propane with sulfur to form Thiahexatroxane.

Wissenschaftliche Forschungsanwendungen

Thiahexatroxane has potential applications in various fields of scientific research. It has been studied for its potential use as a chelating agent for heavy metals. Thiahexatroxane has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, Thiahexatroxane has been studied for its potential use as a fluorescent probe for the detection of various analytes.

Eigenschaften

CAS-Nummer

124325-92-4

Produktname

Thiahexatroxane

Molekularformel

C22H22O3S

Molekulargewicht

366.5 g/mol

IUPAC-Name

(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane]

InChI

InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1

InChI-Schlüssel

OPCMJIHVMJVUIF-UNMCSNQZSA-N

Isomerische SMILES

C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Andere CAS-Nummern

124325-92-4

Synonyme

thiahexatroxane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.